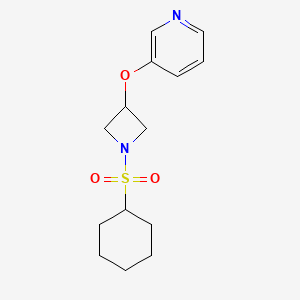

3-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, 2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) was used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . Using the mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring, 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4- (4-substitutedphenyl) azetidin-2-one derivatives were prepared .Applications De Recherche Scientifique

Synthesis and Receptor Binding Properties

The synthesis and nicotinic acetylcholine receptor binding properties of azetidine derivatives, including compounds similar to 3-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)pyridine, have been explored. These compounds are potent and selective ligands for the alpha4beta2 nicotinic acetylcholine receptor subtype, demonstrating high affinity in in vitro studies. Their potential for positron emission tomography (PET) imaging of central nicotinic acetylcholine receptors has been highlighted, owing to their ability to be labeled with fluorine-18 and exhibit suitable in vivo binding properties without targeting alpha7 nicotinic or 5HT3 receptors (Doll et al., 1999).

Synthetic Route to Functionalized Pyrrolidines

The research into the chemical synthesis of azetidines and their derivatives, including the transformation of 2-(α-hydroxyalkyl)azetidines into 3-(chloro- or methanesulfonyloxy)pyrrolidines, offers insights into the preparation of functionalized pyrrolidines. This process involves the rearrangement of azetidines with either thionyl chloride or methanesulfonyl chloride, presenting a method to incorporate various nucleophiles into the pyrrolidine ring in a stereospecific manner (Durrat et al., 2008).

Antidepressant and Nootropic Agents

Azetidinones, including those structurally related to 3-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)pyridine, have been synthesized and evaluated for their potential antidepressant and nootropic activities. Notably, certain compounds within this class have shown promising results in preliminary pharmacological tests, indicating the potential of azetidinone skeletons as central nervous system (CNS) active agents for therapeutic use (Thomas et al., 2016).

Antimicrobial and Antitubercular Activities

The synthesis of azetidinone analogues has been pursued for their antimicrobial and antitubercular activities. A series of novel compounds have been developed, demonstrating significant activity against various bacterial and fungal strains, as well as in vitro efficacy against Mycobacterium tuberculosis. This research underscores the potential of azetidinone-based compounds in addressing infectious diseases (Chandrashekaraiah et al., 2014).

Propriétés

IUPAC Name |

3-(1-cyclohexylsulfonylazetidin-3-yl)oxypyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c17-20(18,14-6-2-1-3-7-14)16-10-13(11-16)19-12-5-4-8-15-9-12/h4-5,8-9,13-14H,1-3,6-7,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGMFVPUCBWOSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1-(Cyclohexylsulfonyl)azetidin-3-yl)oxy)pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-1-[3-fluoro-3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]ethanone](/img/structure/B2392903.png)

![N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2392907.png)

![2-[(5-Fluoro-2-methylanilino)methyl]-6-methoxybenzenol](/img/structure/B2392911.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B2392913.png)

![4-[(2-methoxyphenyl)methyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2392915.png)

![3-(1-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2392916.png)